

Z-FF-Fmk: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-FF-Fmk

Cat. No.: B1639831

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An In-depth Examination of the Chemical Properties, Mechanism of Action, and Experimental Applications of the Cathepsin Inhibitor **Z-FF-Fmk**.

This technical guide provides a comprehensive overview of **Z-FF-Fmk** (Z-Phe-Phe-fluoromethyl ketone), a potent and irreversible inhibitor of cathepsins B and L.^{[1][2][3]} This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activity, and its application in key experimental protocols.

Core Chemical Properties

Z-FF-Fmk, also known as Z-Phe-Phe-CH₂F, is a cell-permeant peptide inhibitor widely utilized in the study of apoptosis and other cellular processes.^{[1][2]} Its chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	105608-85-3	[1][2][4][5][6][7][8][9]
Molecular Formula	C ₂₇ H ₂₇ FN ₂ O ₄	[1][4][6]
Molecular Weight	462.51 g/mol	[3][5][6][8][9]
IUPAC Name	benzyl N-[(2S)-1-[[[(2S)-4-fluoro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate	[1][2]
Synonyms	Z-Phe-Phe-fluoromethyl ketone, Cathepsin L Inhibitor I, Z-Phe-Phe-CH ₂ F	[1][2][4]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (≥10 mg/ml)	[1][4]
Purity	≥95% - >98% (vendor dependent)	[2][4][5]
Storage	Powder: -20°C to -80°C; In solvent: -20°C to -80°C	[1][5][7]

Mechanism of Action and Biological Activity

Z-FF-Fmk is a potent, irreversible inhibitor of the cysteine proteases cathepsin B and cathepsin L.[1][3] It also exhibits inhibitory activity against other cysteine proteases. Its mechanism of action involves the fluoromethyl ketone (Fmk) group, which forms a covalent bond with the active site cysteine residue of the target protease, leading to irreversible inhibition.

The inhibition of cathepsins by **Z-FF-Fmk** has significant downstream effects on various cellular pathways, most notably apoptosis and inflammation.

- **Apoptosis Regulation:** **Z-FF-Fmk** has been shown to prevent apoptotic changes induced by stimuli such as β-amyloid.[10] It can inhibit the activation of caspase-3 and the subsequent cleavage of poly-ADP ribose polymerase (PARP), a key enzyme in DNA repair.

- NF- κ B Signaling: **Z-FF-Fmk** can inhibit the nuclear translocation of NF- κ B, a key transcription factor involved in inflammatory responses.^[4] This is achieved by preventing the degradation of I κ B- α , the inhibitory subunit of NF- κ B.^[4]

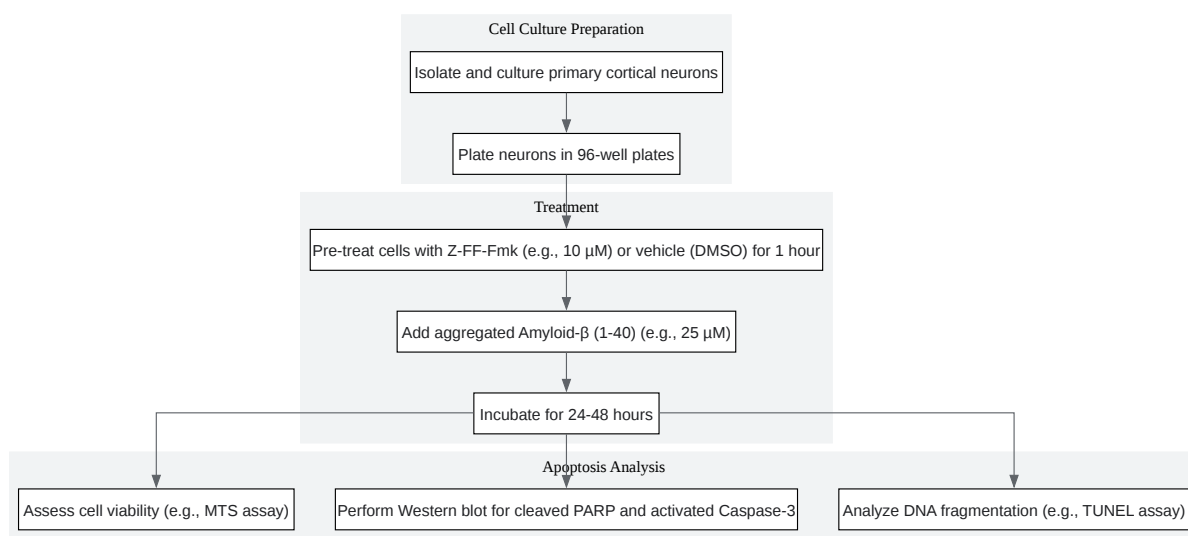
Key Experimental Applications and Protocols

Z-FF-Fmk is a valuable tool for investigating the roles of cathepsins in various biological processes. Below are detailed methodologies for key experiments where **Z-FF-Fmk** is commonly used.

Inhibition of Amyloid- β Induced Apoptosis in Neuronal Cells

This protocol outlines a general workflow to investigate the protective effects of **Z-FF-Fmk** against amyloid- β (A β)-induced apoptosis in primary cortical neurons.

Experimental Workflow:



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Caption: Workflow for studying the inhibition of Aβ-induced apoptosis by **Z-FF-Fmk**.

Detailed Protocol:

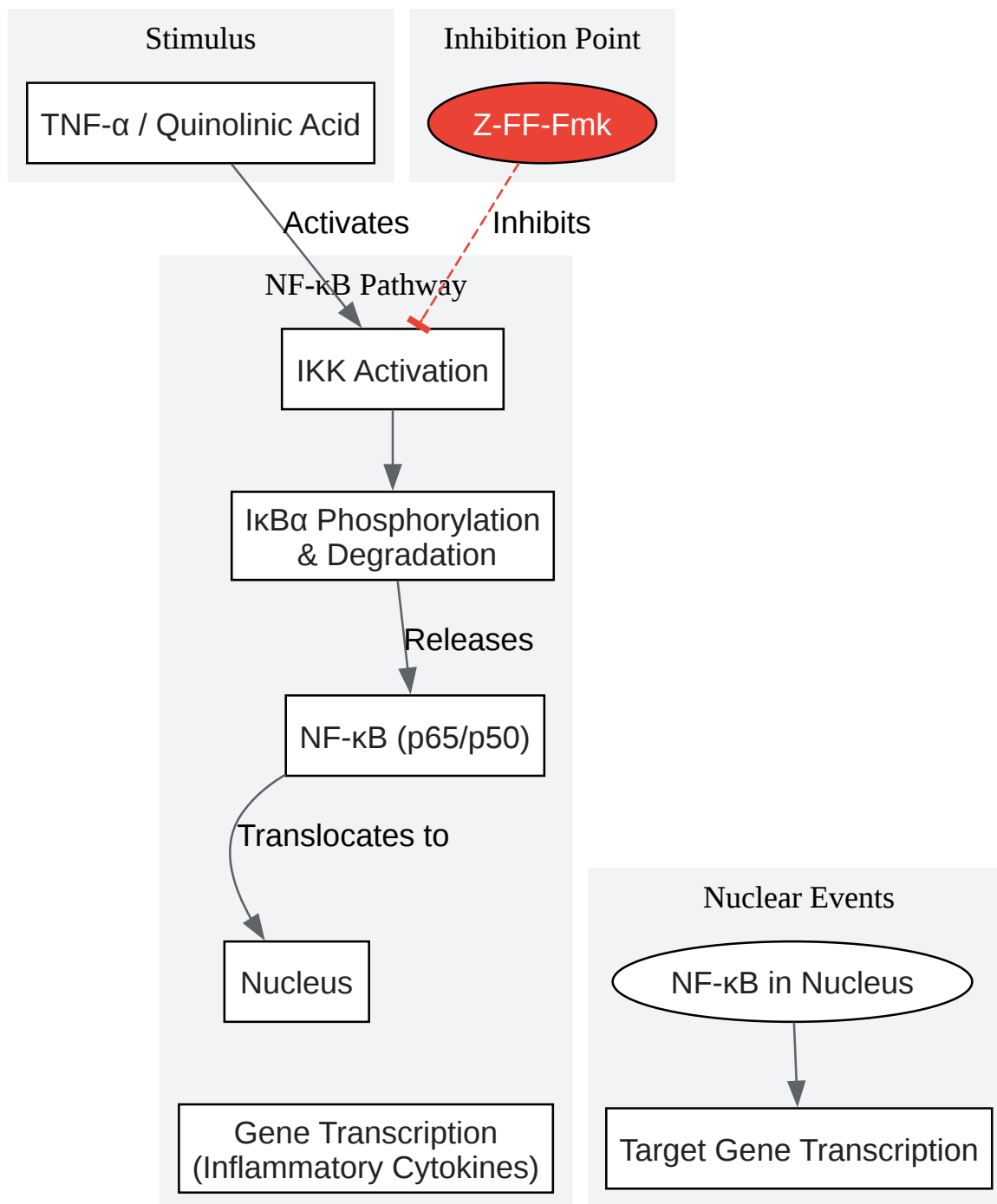
- **Cell Culture:** Primary cortical neurons are isolated from embryonic rats or mice and cultured in appropriate media. Cells are seeded in 96-well plates for viability assays or larger plates for protein extraction.

- **Z-FF-Fmk** Pre-treatment: Cells are pre-incubated with **Z-FF-Fmk** (e.g., 10 μ M dissolved in DMSO) or a vehicle control (DMSO) for 1 hour.
- Amyloid- β Treatment: Aggregated amyloid- β (1-40) peptide is added to the culture medium to a final concentration of, for example, 25 μ M.
- Incubation: Cells are incubated for 24 to 48 hours.
- Apoptosis Assessment:
 - Cell Viability: Assessed using a colorimetric assay such as the MTS assay.
 - Western Blot: Cell lysates are collected, and proteins are separated by SDS-PAGE. Blots are probed with antibodies against cleaved PARP and activated caspase-3 to detect apoptotic markers.
 - DNA Fragmentation: A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be performed to visualize DNA fragmentation, a hallmark of apoptosis.

Investigation of NF- κ B Pathway Inhibition

This protocol describes how to use **Z-FF-Fmk** to study its inhibitory effect on the NF- κ B signaling pathway, for instance, in response to an inflammatory stimulus like quinolinic acid in vivo or TNF- α in cell culture.

Signaling Pathway:



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Caption: **Z-FF-Fmk** inhibits the canonical NF-κB signaling pathway.

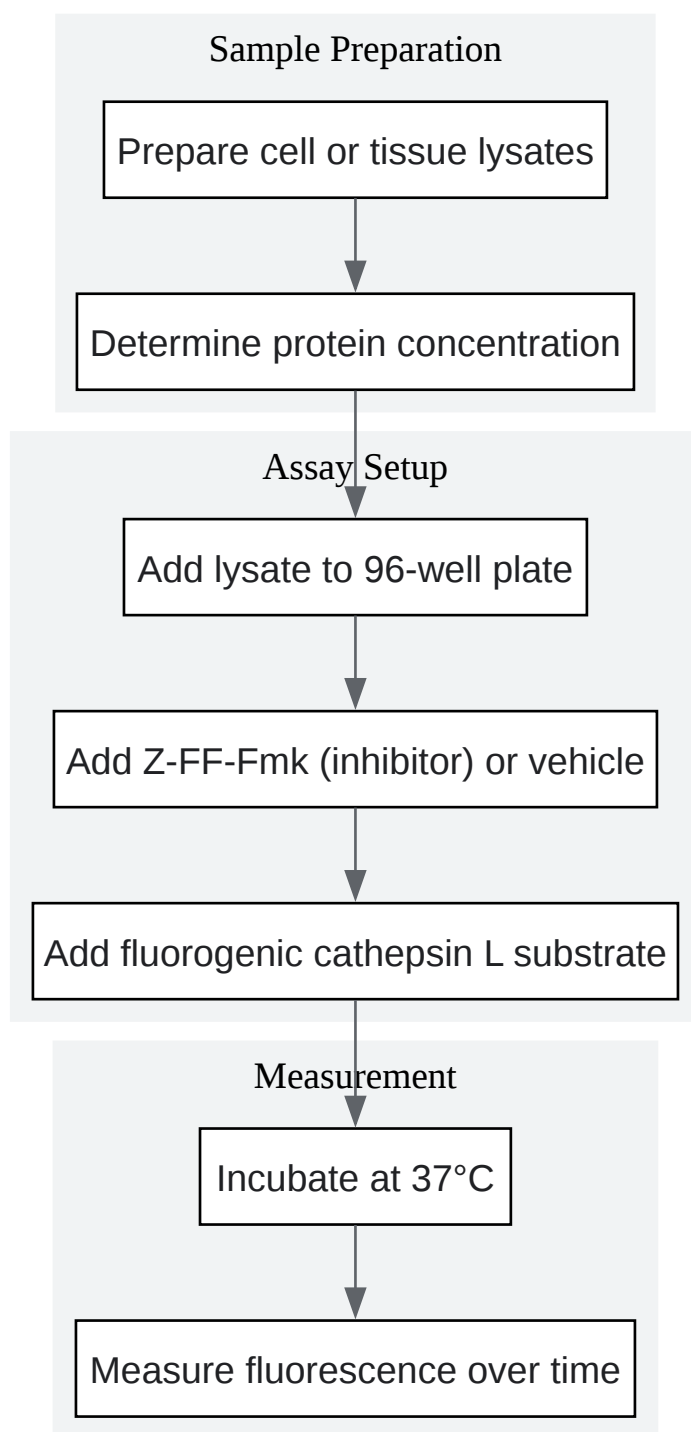
Detailed Protocol (In Vitro):

- **Cell Culture and Treatment:** A suitable cell line (e.g., HEK293, HeLa) is cultured to confluency. Cells are pre-treated with **Z-FF-Fmk** at a desired concentration for 1 hour. Subsequently, cells are stimulated with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a specific duration (e.g., 30 minutes).
- **Subcellular Fractionation:** Nuclear and cytoplasmic extracts are prepared from the treated cells using a commercial kit or standard laboratory protocols.
- **Western Blot Analysis:**
 - Nuclear extracts are analyzed by Western blotting for the presence of NF-κB subunits (e.g., p65) to assess nuclear translocation.
 - Cytoplasmic extracts are probed for phosphorylated IκBα and total IκBα to determine the extent of IκBα degradation.
 - Loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) are essential.

Cathepsin L Activity Assay

This protocol provides a method to measure the inhibitory effect of **Z-FF-Fmk** on cathepsin L activity using a fluorogenic substrate.

Experimental Workflow:



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